2,3-Dibenzyl-1,3-butadiene is an organic compound characterized by its unique structure, which features a butadiene backbone with two benzyl groups attached at the second and third carbon positions. Its molecular formula is , and it has garnered interest in various chemical applications due to its reactivity and structural properties.
This compound can be synthesized through several methods, including the reaction of 1,3-butadiene derivatives with benzyl halides or through more complex synthetic routes involving multiple reaction steps. It is commercially available from chemical suppliers like Sigma-Aldrich, which provides detailed specifications for its use in laboratory settings .
2,3-Dibenzyl-1,3-butadiene belongs to the class of conjugated dienes, which are hydrocarbons containing two double bonds. It is also categorized under aromatic compounds due to the presence of benzyl groups, making it relevant in both organic synthesis and materials science.
The synthesis of 2,3-dibenzyl-1,3-butadiene can be achieved through various methods:
The conditions for these syntheses often require careful control of temperature and pressure to maximize yield and selectivity. For instance, reactions may be conducted at elevated temperatures (around 80-120°C) to facilitate the desired transformations while minimizing side reactions.
The molecular structure of 2,3-dibenzyl-1,3-butadiene can be represented as follows:
This structure highlights the conjugated diene system and the substitution pattern on the butadiene backbone.
2,3-Dibenzyl-1,3-butadiene participates in various chemical reactions characteristic of conjugated dienes:
These reactions often require specific conditions such as temperature control and solvent choice to ensure high selectivity and yield. For example, cycloaddition reactions may be facilitated under UV light or heat to promote reactivity.
The mechanism by which 2,3-dibenzyl-1,3-butadiene reacts typically involves:
Kinetic studies suggest that these reactions follow first-order kinetics with respect to the concentration of 2,3-dibenzyl-1,3-butadiene under typical reaction conditions.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation and purity assessment.
2,3-Dibenzyl-1,3-butadiene finds applications in:
Transition-metal-catalyzed cross-coupling represents a powerful approach for constructing the 2,3-dibenzyl-1,3-butadiene scaffold with precise stereocontrol. Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a particularly effective method, enabling the connection of benzyl-substituted vinyl halides with benzylboronic derivatives. This method capitalizes on the orthogonal reactivity of pre-functionalized building blocks to achieve high regioselectivity in the benzylation process [5]. A critical advancement involves the use of cesium fluoride (CsF) as a mild base, which suppresses stereoisomerization during the coupling of sensitive vinyl halides and benzylboronic esters, preserving the desired (E,E)-configuration in the resulting diene system [5].
Alternative coupling strategies employing allenic electrophiles have demonstrated remarkable versatility for accessing 2-substituted-1,3-dienes. When subjected to palladium-catalyzed Suzuki coupling with arylboronic acids, these substrates undergo selective reaction at the central allenic carbon atom, generating functionalized dienes with excellent group tolerance and atom economy [5]. This approach circumvents traditional limitations associated with vinylborane stability, offering a streamlined pathway to benzylated dienes.
Table 1: Comparative Analysis of Cross-Coupling Strategies for 2,3-Dibenzyl-1,3-Butadiene Synthesis
Coupling Type | Catalytic System | Key Advantages | Yield Range | Stereoselectivity |
---|---|---|---|---|
Suzuki-Miyaura | Pd(0)/CsF | Suppressed stereoisomerization | 60-78% | >95% (E,E) |
Allenic Electrophile | Pd(PPh₃)₄/Base-free | Avoids vinylborane pre-formation | 65-85% | Moderate to high |
Vinyl Triflation | Pd₂(dba)₃/XPhos | Tolerant of α-alkoxy substituents | 70-82% | Z-selective |
Strong base-mediated alkylation provides a direct route to 2,3-dibenzyl-1,3-butadiene through deprotonation and subsequent benzylation of the parent butadiene system. The reaction typically employs sodium hydride (50% in oil) as a potent base in anhydrous dimethyl sulfoxide (DMSO) solvent, generating the reactive dimsyl anion (methylsulfinyl anion) in situ at 75°C [3]. This anion facilitates the stepwise addition of benzyl electrophiles to the conjugated diene system, though stoichiometric control remains challenging due to potential over-alkylation.
Solvent polarity exerts profound influence on reaction kinetics and selectivity. Polar aprotic solvents like DMSO enhance anion stability and reactivity, enabling efficient deprotonation at moderate temperatures (30-40°C). The stepwise addition mechanism involves initial formation of a mono-benzylated intermediate, followed by a second benzylation under optimized conditions (65°C for 2.5 hours). This sequential approach mitigates the formation of polyalkylated byproducts, though the reaction typically yields a mixture of stereoisomers requiring chromatographic separation on neutral alumina with benzene/n-hexane eluents [3].
Table 2: Solvent Effects in Base-Mediated Synthesis of 2,3-Dibenzyl-1,3-Butadiene
Solvent | Temperature Profile | Reaction Efficiency | Byproduct Formation | Stereo-control |
---|---|---|---|---|
Anhydrous DMSO | 30°C → 40°C (addition), 65°C (reaction) | High (75-88% conversion) | Moderate (15-20%) | Poor (mixture of isomers) |
THF | 0°C → 25°C (slow progression) | Moderate (50-65%) | High (25-40%) | Minimal control |
DMF | 30°C → 50°C (accelerated) | High (80-85%) | Significant (20-30%) | Moderate |
The conjugated diene system in 2,3-dibenzyl-1,3-butadiene exhibits distinctive behavior in cycloadditions, where steric encumbrance from the benzyl substituents dictates both reactivity and regiochemical outcomes. The benzyl groups create a crowded environment around the diene π-system, forcing approaching dienophiles to adopt trajectories that minimize steric repulsion. This spatial constraint significantly depresses reaction rates with bulky dienophiles while enhancing selectivity with smaller, electron-deficient partners [9].
Regioselectivity patterns emerge from electronic and steric interactions between the diene's substituents and the dienophile. Meta-substituted benzyl groups introduce pronounced regiochemical preferences, with electron-withdrawing substituents on the dienophile favoring ortho-adduct formation. Computational analyses reveal that the energy differential between endo and exo transition states can exceed 3.9 kcal/mol in benzylated systems, substantially favoring the endo pathway when the dienophile contains π-conjugating groups [9]. Optimization typically involves balancing temperature (80-120°C) and solvent polarity (toluene > acetonitrile) to achieve practical reaction rates while maintaining stereochemical integrity.
Table 3: Diels-Alder Reactivity of 2,3-Dibenzyl-1,3-Butadiene with Selected Dienophiles
Dienophile | Temperature | Reaction Time | Major Adduct (% Yield) | Endo:Exo Ratio | Regioselectivity |
---|---|---|---|---|---|
Maleic Anhydride | 80°C | 4 h | 85% | 92:8 | >99:1 |
Acrylonitrile | 100°C | 12 h | 67% | 78:22 | 85:15 |
Dimethyl Acetylenedicarboxylate | 25°C | 48 h | 91% | N/A | >99:1 |
Vinyl Methyl Ketone | 120°C | 24 h | 58% | 82:18 | 90:10 |
The telomerization of 1,3-butadiene with benzyl alcohol derivatives presents a promising industrial route to 2,3-dibenzyl-1,3-butadiene analogs. This process mirrors the commercial Dow process for 1-octene production, where palladium catalysts (Pd(0)/PR₃) mediate the dimerization of butadiene with simultaneous nucleophilic addition [9]. In the context of benzylated systems, telomerization proceeds through a bis-π-allyl palladium intermediate, where benzyloxy groups attack the terminal carbons of the C8 chain, followed by elimination to form the dibenzyl-substituted diene [6].
Industrial scalability faces significant hurdles in catalyst recovery and ligand stability. While the Dow process utilizes triarylphosphine ligands under mild conditions (60-80°C, 10-20 bar butadiene), these systems suffer from ligand degradation and palladium leaching during continuous operation. N-Heterocyclic carbene (NHC) ligands developed by Oxeno Ind. (now Evonik) demonstrate superior stability but increase production costs [9]. The separation of isomeric products (particularly linear vs branched telomers) presents additional challenges at scale, requiring energy-intensive distillation sequences that diminish process sustainability. These limitations highlight the need for improved catalyst immobilization techniques and continuous flow systems to advance telomerization as a viable industrial route to 2,3-dibenzyl-1,3-butadiene.
Table 4: Telomerization Catalyst Systems for Butadiene Benzylation
Catalytic System | Temperature/Pressure | TOF (h⁻¹) | Selectivity to Linear Product | Stability Issues |
---|---|---|---|---|
Pd(OAc)₂/PPh₃ | 80°C/15 bar | 450 | 78% | Ligand oxidation (30% loss/cycle) |
Pd(acac)₂/NHC (Mes) | 60°C/10 bar | 620 | 92% | Catalyst aggregation |
Pd-TPPTS/Water-soluble NHC | 100°C/20 bar | 380 | 85% | Leaching (5-8%/h) |
Colloidal Pd/TPPMS | 70°C/12 bar | 510 | 88% | Particle growth |
Electrophilic additions to 2,3-dibenzyl-1,3-butadiene generate resonant carbocation intermediates whose stability dictates reaction pathways and product distributions. The benzyl-stabilized allylic carbocations formed during protonation or halogen addition benefit from extensive charge delocalization across the conjugated system. Computational studies at the DFT level reveal that the σ-trans conformer of the intermediate carbocation exhibits superior stability (by 3.9 kcal/mol) compared to the σ-cis form, due to minimized steric repulsion and optimized orbital overlap between the benzyl substituents and the cationic center [9].
The resonance stabilization energy conferred by the benzyl groups significantly influences reaction kinetics. Kinetic analyses demonstrate that electrophilic addition rates to 2,3-dibenzyl-1,3-butadiene exceed those of unsubstituted butadiene by a factor of 15-20 under identical conditions. This acceleration stems from the enhanced stability of the Wheland intermediate, where positive charge delocalizes into the benzyl aromatic rings through hyperconjugation. Protonation preferentially occurs at the internal carbon (C2 or C3), generating a tertiary benzylic cation that subsequently traps nucleophiles to yield 1,2- or 1,4-addition products. The product ratio (1,2 vs 1,4) correlates directly with solvent polarity, with polar media favoring the thermodynamic 1,4-adduct through improved cation solvation [6].
Table 5: Carbocation Intermediates in Electrophilic Addition to 2,3-Dibenzyl-1,3-Butadiene
Electrophile | Intermediate Carbocation | Stabilization Energy (kcal/mol) | Dominant Product | 1,2:1,4 Ratio |
---|---|---|---|---|
H⁺ (CF₃COOH) | Tertiary benzylic | 18.7 | 1,4-Addition product | 12:88 |
Br⁺ (Br₂) | Bromonium ion | N/A | 3,4-Dibromide | >99:1 |
D⁺ (D₃PO₄) | Allylic deutero | 17.9 | 1,4-Dideuteride | 8:92 |
NO₂⁺ | Nitronium adduct | 15.2 | 1,4-Nitro compound | 25:75 |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5